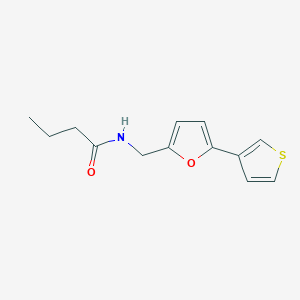
N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The compound also includes a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The thiophene and furan rings are both aromatic and are connected by a methylene (-CH2-) group .
Synthesis Analysis
The synthesis of such compounds often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which can produce aminothiophene derivatives . The Paal–Knorr reaction is another example, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of both thiophene and furan rings, along with a methylene group and a butyramide group . The presence of these groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As mentioned earlier, condensation reactions are commonly involved in the synthesis of such compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Thiophene derivatives are known to be utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Synthesis and Chemical Structure Exploration
Research involving molecules similar to N-((5-(thiophen-3-yl)furan-2-yl)methyl)butyramide focuses on the synthesis and exploration of their chemical structures to understand their potential applications better. For instance, Wenkert et al. (1984) demonstrated the reaction of five-membered heterocycles with various magnesium bromides, yielding buta-1,3-dienes, emphasizing the importance of understanding the structural configurations for potential applications in medicinal chemistry and materials science Wenkert, Leftin, & Michelotti, 1984.
Potential in Seed Germination and Plant Growth
The structure of this compound is reminiscent of compounds that have shown significant effects on seed germination and plant growth. For example, compounds derived from plant-derived smoke, like 3-methyl-2H-furo[2,3-c]pyran-2-one, have been reported to stimulate seed germination and post-germination growth in various crops, highlighting the potential agricultural benefits of structurally related compounds Jain & van Staden, 2006.
Antimicrobial and Anticancer Properties
The structural motifs present in this compound are also found in compounds with reported antimicrobial and anticancer properties. For example, Hamed et al. (2020) synthesized Schiff bases of chitosan incorporating heterocyclic moieties, showing antimicrobial activity. This suggests the potential for this compound and similar compounds to be explored for antimicrobial applications Hamed et al., 2020. Similarly, compounds incorporating the thiophene moiety have been evaluated for their anticancer activities, suggesting the relevance of exploring this compound for potential anticancer applications Gomha, Edrees, & Altalbawy, 2016.
Environmental and Ecological Implications
The application of compounds related to this compound extends into environmental and ecological studies. Light, Daws, & Staden (2009) reviewed the biological effects of a smoke-derived butenolide, highlighting its potential in ecological restoration and weed control. This indicates the broader implications of researching compounds like this compound for environmental management and agricultural development Light, Daws, & Staden, 2009.
Safety and Hazards
Mechanism of Action
Target of action
Thiophene and furan derivatives are known to interact with a variety of biological targets. For instance, some indole derivatives (which share a similar structure to thiophene) have been found to bind with high affinity to multiple receptors .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. Some thiophene derivatives, for example, have been found to inhibit certain enzymes, thereby altering cellular processes .
Biochemical pathways
Thiophene and furan derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The result of the action of these compounds can vary widely depending on their specific structure and the biological target they interact with. Some thiophene derivatives, for example, have shown anticancer, anti-inflammatory, and antimicrobial properties .
properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-3-13(15)14-8-11-4-5-12(16-11)10-6-7-17-9-10/h4-7,9H,2-3,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDYWHRHHXBPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(O1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

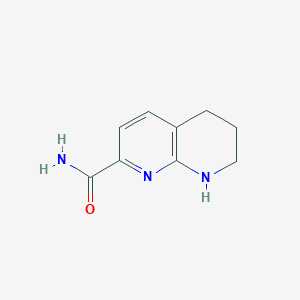
![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2943558.png)

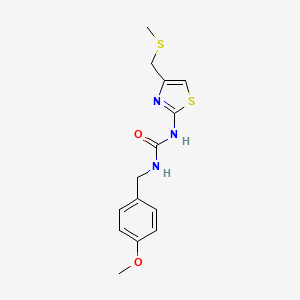
![N-(cyanomethyl)-2-(4-{2-[ethyl(2-methylpropyl)amino]ethyl}piperidin-1-yl)acetamide](/img/structure/B2943565.png)
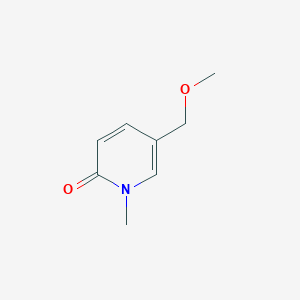
![4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2943568.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2943571.png)
![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2943573.png)
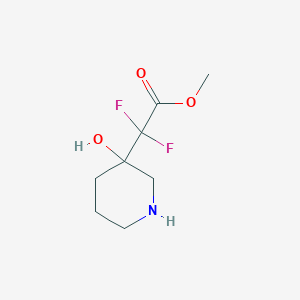
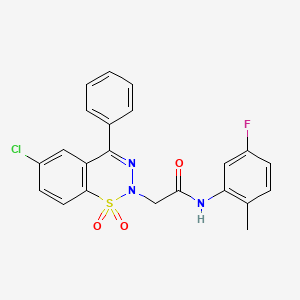
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid](/img/structure/B2943576.png)
![2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2943578.png)
